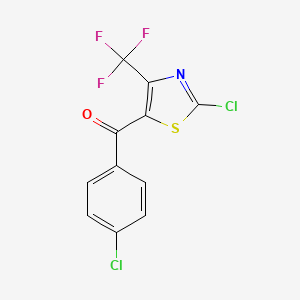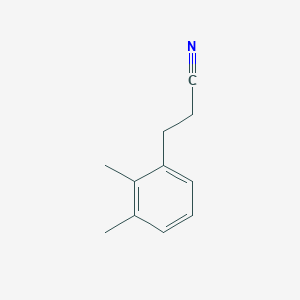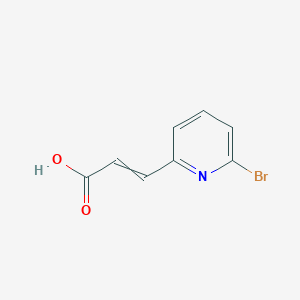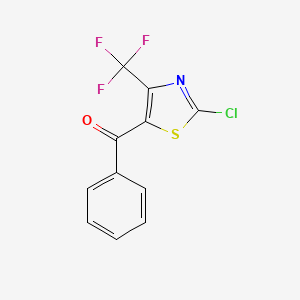
2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is a chemical compound with a complex structure that includes a butenoic acid backbone, a chlorophenyl group, and an ethyl ester functional group. This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester typically involves the esterification of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques such as distillation or crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the ester and hydroxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-2-butenoic acid: Lacks the ester group but shares the chlorophenyl and butenoic acid moieties.
4-(4-Chlorophenyl)-2-hydroxy-4-oxo-2-butenoic acid: Similar structure but without the ethyl ester group.
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Contains a similar ester and chlorophenyl group but differs in the backbone structure.
Uniqueness
2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and hydroxy groups allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65356-49-2 |
|---|---|
Fórmula molecular |
C12H11ClO4 |
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
ethyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-7,14H,2H2,1H3 |
Clave InChI |
IVDVNFOQURZNAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)

![N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12445967.png)
![[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B12445973.png)
![(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12445981.png)



![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)



![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
